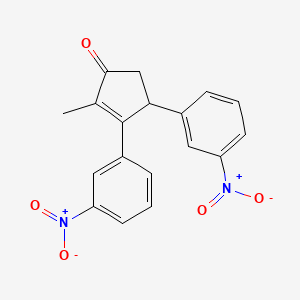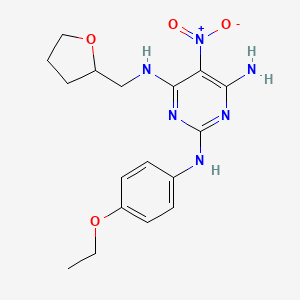
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique cyclopentene ring structure substituted with methyl and nitrophenyl groups
Vorbereitungsmethoden
The synthesis of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The nitrophenyl groups are introduced through nitration reactions, which involve the substitution of hydrogen atoms with nitro groups using reagents like nitric acid and sulfuric acid under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrophenyl groups can be further functionalized using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity
Wirkmechanismus
The mechanism of action of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the cyclopentene ring can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making the compound useful in studying biochemical mechanisms and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one can be compared with other cyclopentene derivatives and nitrophenyl-substituted compounds:
Similar Compounds: Examples include 2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, and other nitrophenyl-substituted cyclopentenes.
Uniqueness: The presence of both methyl and nitrophenyl groups on the cyclopentene ring gives this compound unique chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. .
Eigenschaften
Molekularformel |
C18H14N2O5 |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
2-methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C18H14N2O5/c1-11-17(21)10-16(12-4-2-6-14(8-12)19(22)23)18(11)13-5-3-7-15(9-13)20(24)25/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
OUUITPBWLBBJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
![[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B12467651.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B12467658.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![2-(3-fluorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467662.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B12467684.png)
![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)

